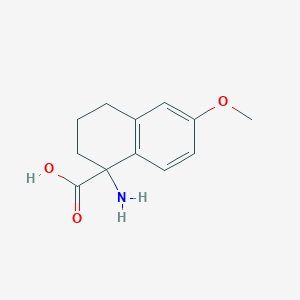

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Overview

Description

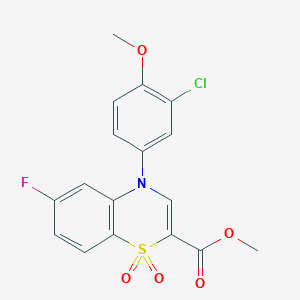

“1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It is also known as 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

The molecular weight of “1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is 221.25 . The compound is typically stored at room temperature .Scientific Research Applications

Enantioselective Synthesis

- The compound has been utilized in the enantioselective synthesis of derivatives, highlighting its potential as a building block in stereochemically complex molecules. One study describes a two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone using Wittig olefination and Sharpless asymmetric dihydroxylation followed by platinum-catalyzed oxidation (Ainge et al., 2003).

Chemoenzymatic Synthesis

- Chemoenzymatic approaches have been applied to synthesize derivatives of the compound. For instance, (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist, was synthesized through a chemoenzymatic protocol from 1-methoxynaphthalene (Orsini et al., 2002).

- Another study used (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, showcasing the compound's potential role in asymmetric synthesis (Orsini et al., 2005).

Lipase-Catalyzed Resolution

- The compound has been used in studies involving lipase-catalyzed resolution of cyclic α-quaternary α-amino esters. A study demonstrated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and both 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B (Li et al., 2011).

Transition-State Effects in Hydrolyses

- The compound has been a subject of studies focusing on the hydrolysis reactions and transition-state effects. One study investigated the acid-catalyzed hydrolyses of derivatives, yielding insights into the stability and reaction mechanisms of the cis and trans diols formed during the process (Sampson et al., 2004).

Synthesis of Sphingosine-1-Phosphate Receptor Agonists

- The compound has been utilized in the synthesis of receptor agonists. A notable study led to the discovery of a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, which is relevant for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (Kurata et al., 2017).

Cyclooxygenase Inhibitory Properties

- Derivatives of the compound have been synthesized and assessed for their inhibitory activity towards cyclooxygenase enzymes, revealing potential therapeutic applications (Nencetti et al., 2015).

Diels–Alder Reaction Participation

- The compound has been involved in Diels–Alder reactions, a critical reaction type in organic synthesis. A study discussed the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene derivative (Boger & Mullican, 2003).

Safety and Hazards

properties

IUPAC Name |

1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSOGXBMZXYQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)

![ethyl 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![N-(8-Pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)prop-2-enamide](/img/structure/B2522601.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2522608.png)

![4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2522616.png)

![2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2522617.png)